Synthesis and Characterization of Ethyl 3-phenylprop-2-enoate: A Technical Guide
Synthesis and Characterization of Ethyl 3-phenylprop-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-phenylprop-2-enoate (B8295013), a valuable compound in the pharmaceutical and fragrance industries. This document details established synthetic methodologies, including Fischer-Speier esterification and Claisen-Schmidt condensation, and provides a thorough characterization profile based on modern spectroscopic techniques.
Physicochemical Properties
Ethyl 3-phenylprop-2-enoate, also known as ethyl cinnamate (B1238496), is an organic compound with the chemical formula C₁₁H₁₂O₂.[1] It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and balsamic odor.[2][3]
| Property | Value |
| Molecular Weight | 176.21 g/mol [1][2] |
| Boiling Point | 271 °C[3][4] |
| Melting Point | 6-8 °C[3] |
| Density | 1.049 g/mL at 20 °C[3] |
| Refractive Index | n20/D 1.558[3] |
| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether.[3][4] |
Synthesis Methodologies
Two primary methods for the synthesis of Ethyl 3-phenylprop-2-enoate are the Fischer-Speier esterification of cinnamic acid and the Claisen-Schmidt condensation of benzaldehyde (B42025) with ethyl acetate (B1210297).
Fischer-Speier Esterification
This acid-catalyzed esterification is a direct and common method for producing ethyl cinnamate from cinnamic acid and ethanol.[5][6] The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine trans-cinnamic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a period of 1-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted cinnamic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude ethyl cinnamate, which can be further purified by vacuum distillation.[7]
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Caption: Fischer-Speier Esterification Workflow.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation provides an alternative route to ethyl cinnamate, involving the base-catalyzed reaction between benzaldehyde and ethyl acetate.[7][8][9] Sodium metal or sodium ethoxide are commonly used as the base.
Experimental Protocol:
-
To a two-necked flask fitted with a stirrer and a dropping funnel, add dry xylene and clean sodium metal pieces.[7]
-
Heat the mixture with stirring to melt the sodium and create a fine dispersion.[7]
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add a mixture of absolute ethyl acetate and a small amount of absolute ethanol to the sodium suspension.[7]
-
Add pure benzaldehyde dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.[7] The addition typically takes 1.5 to 2 hours.[7]
-
Continue stirring for an additional hour after the benzaldehyde addition is complete, or until most of the sodium has reacted.[7]
-
Quench the reaction by carefully adding glacial acetic acid, followed by water.[7]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[7]
-
Combine the organic layers, wash with 6 N hydrochloric acid, and dry over anhydrous sodium sulfate.[7]
-
Remove the ethyl acetate by distillation at atmospheric pressure.
-
Purify the resulting crude ethyl cinnamate by vacuum distillation, collecting the fraction boiling at 128–133 °C/6 mm Hg.[7]
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Caption: Claisen-Schmidt Condensation Pathway.
Characterization Data
The structure and purity of the synthesized Ethyl 3-phenylprop-2-enoate can be confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.32 | t | 3H | -OCH₂CH ₃ |
| 4.24 | q | 2H | -OCH ₂CH₃ |
| 6.43 | d | 1H | =CH -COOEt |
| 7.24-7.57 | m | 5H | Aromatic protons |
| 7.67 | d | 1H | Ph-CH = |
Spectra acquired in CDCl₃. Data sourced from[10].
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is used to identify the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 14.3 | -OCH₂C H₃ |
| 60.4 | -OC H₂CH₃ |
| 118.4 | =C H-COOEt |
| 128.1 | Aromatic CH |
| 128.9 | Aromatic CH |
| 130.2 | Aromatic CH |
| 134.5 | Aromatic C (quaternary) |
| 144.5 | Ph-C H= |
| 166.8 | C =O |
Spectra acquired in CDCl₃. Data sourced from[10].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[11][12]
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1715 | C=O (ester) stretch |
| ~1635 | C=C (alkene) stretch |
| ~1170 | C-O (ester) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Assignment |
| 176 | [M]⁺ (Molecular ion) |
| 148 | [M - C₂H₄]⁺ |
| 131 | [M - OC₂H₅]⁺ |
| 103 | [C₆H₅CH=CH]⁺ |
| 77 | [C₆H₅]⁺ |
Data sourced from[13][14][15].
Conclusion
This technical guide has detailed the synthesis of Ethyl 3-phenylprop-2-enoate via Fischer-Speier esterification and Claisen-Schmidt condensation, providing comprehensive experimental protocols. Furthermore, a complete characterization profile using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented, offering researchers and drug development professionals a thorough reference for the preparation and identification of this important chemical compound.
References
- 1. Ethyl 3-phenylprop-2-enoate | C11H12O2 | CID 7649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for | Chegg.com [chegg.com]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. Cinnamic Acid,Methyl Cinnamate,Ethyl Cinnamate,Cinnamic Alcohol Supplier and Distributor of Bulk [cinnamic-acid.com]
- 13. ez.restek.com [ez.restek.com]
- 14. ethyl-(E)-cinnamate,ethyl-trans-cinnamate(4192-77-2) MS [m.chemicalbook.com]
- 15. massbank.eu [massbank.eu]
